2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-6-8-17(9-7-15)22-25-23(30-26-22)18-10-11-21(29)27(13-18)14-20(28)24-19-5-3-4-16(2)12-19/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLUKLBBDZJZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(p-Tolyl)-1,2,4-Oxadiazol-5-amine
- Step 1 : Condensation of p-tolylcarboxylic acid with hydroxylamine hydrochloride in ethanol under reflux (12 h) to form p-tolylhydroxamic acid.
- Step 2 : Cyclodehydration with cyanogen bromide (CNBr) in dichloromethane at 0–5°C for 6 h yields 3-(p-tolyl)-5-amino-1,2,4-oxadiazole.
Critical Parameters:
- Temperature control during CNBr addition (<10°C prevents polymerization)
- Molar ratio of 1:1.2 (hydroxamic acid:CNBr) for optimal cyclization
Preparation of 5-Bromo-2-oxopyridine
Coupling of Oxadiazole and Pyridinone Moieties
- Step 5 : Ullmann coupling of 5-bromo-2-pyridone (1.2 eq) with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine (1.0 eq) using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 110°C for 24 h.
Reaction Monitoring:
- TLC (ethyl acetate/hexane 1:1) shows complete consumption of starting material at 24 h
- Isolated yield: 68% after recrystallization from ethanol
Acetamide Formation and Functionalization
- Step 6 : N-alkylation of m-toluidine with chloroacetyl chloride in THF using K₂CO₃ as base (0°C to rt, 6 h) produces N-(m-tolyl)chloroacetamide (85% yield).
- Step 7 : Nucleophilic substitution of the pyridinone-oxadiazole intermediate (1.0 eq) with N-(m-tolyl)chloroacetamide (1.5 eq) in DMF at 80°C for 12 h.
Optimization Data:
| Parameter | Value Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Time (h) | 8–16 | 12 |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Cs₂CO₃ |
| Yield (%) | 58–73 | 71 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency through dielectric heating. The following modifications were implemented based on protocols from:
Oxadiazole Formation
Pyridinone-Oxadiazole Coupling
Final Coupling Reaction
- Step 7' : Microwave-assisted alkylation (300 W, 90°C, 25 min) increases yield to 87% compared to conventional 71%.
Comparative Performance Data:
| Step | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |
|---|---|---|---|
| 1 | 72 | 89 | 12h → 15min |
| 5 | 68 | 82 | 24h → 45min |
| 7 | 71 | 87 | 12h → 25min |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
¹H NMR (400 MHz, DMSO-d₆)
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo a variety of reactions, including:
Oxidation: : It can be oxidized by common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfonates.
Reduction: : Reduction reactions with agents like sodium borohydride or lithium aluminum hydride can convert keto groups to alcohols.
Substitution: : Halogenation, nitration, and other electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reactions involving 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide typically employ reagents such as:
Potassium permanganate: or hydrogen peroxide for oxidation.
Sodium borohydride: or lithium aluminum hydride for reduction.
Halogens: (like bromine or chlorine) for substitution reactions.
Major Products Formed
Depending on the reactions, the compound can yield various derivatives like:
Alcohols: from reduction.
Sulfoxides: or sulfonates from oxidation.
Halogenated derivatives: from substitution.
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of pyridine derivatives with oxadiazole moieties. The characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Proton and Carbon NMR are utilized to confirm the structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : This technique helps in identifying functional groups present in the compound.
- Mass Spectrometry (MS) : Used for determining molecular weight and confirming the molecular formula.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods . The compound's structure suggests that similar mechanisms may be at play.
Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | S. aureus | High |
| Compound B | E. coli | Moderate |
| Compound C | C. albicans | High |
Anticancer Potential
Research has identified oxadiazole derivatives as promising candidates for anticancer therapies. For example, a study highlighted that certain oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer . The mechanism often involves inducing apoptosis in cancer cells.
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound D | SNB-19 | 86.61% |
| Compound E | OVCAR-8 | 85.26% |
| Compound F | NCI-H40 | 75.99% |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyridine-containing oxadiazoles revealed that modifications to the aromatic rings significantly enhanced antibacterial activity. The compound's ability to disrupt bacterial cell membranes was noted as a key factor in its efficacy .
- Cytotoxicity Assessment : In vitro studies utilizing various cancer cell lines demonstrated that compounds with oxadiazole moieties showed a marked decrease in cell viability, indicating their potential as effective anticancer agents. The study employed both colony formation assays and TUNEL assays to assess apoptosis rates .
Insights from Computational Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to biological targets. These studies suggest that the oxadiazole ring can effectively interact with enzyme active sites, enhancing its potential as a therapeutic agent .
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in key biological pathways. For instance, it may inhibit the activity of certain kinases or modulate receptor-mediated signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Agents
The cephalosporin derivative N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b) shares the 1,2,4-oxadiazole and p-tolyl-acetamide motifs with the target compound. However, its β-lactam core confers distinct antibiotic activity against Mycobacterium tuberculosis, highlighting the role of the central scaffold in determining biological specificity. The synthesis of 16b achieved a 54% yield, with IR and NMR data confirming the presence of carbonyl (1769 cm⁻¹) and amide (1660 cm⁻¹) functionalities .
Screening Compounds with Pyridinone Cores
N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide (MW: 366.42 g/mol) shares the pyridinone-oxadiazole core with the target compound but differs in substituents: the oxadiazole bears an isopropyl group instead of p-tolyl, and the acetamide is linked to a 3-ethylphenyl rather than m-tolyl. These modifications reduce steric bulk and lipophilicity (isopropyl vs.
Patent Derivatives with Complex Moieties
Patent-pending compounds like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide incorporate quinoline and piperidine moieties, diverging significantly from the target compound’s pyridinone core. Such structural complexity suggests applications in oncology or kinase inhibition, underscoring how core heterocycles dictate therapeutic niches .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Q & A
Q. What are the key synthetic routes for preparing 2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(m-tolyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by cyclizing a nitrile with hydroxylamine (see analogous methods in and ).
- Step 2 : Functionalization of the pyridinone core via nucleophilic substitution or coupling reactions. For example, chloroacetyl chloride in triethylamine under reflux conditions can introduce the acetamide moiety (similar to ).
- Purification : Recrystallization using solvents like pet-ether or column chromatography (≥95% purity, as per standard protocols in ).
- Validation : Confirm regiochemistry via H NMR and IR spectroscopy to distinguish between oxadiazole isomers .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., distinguishing m-tolyl vs. p-tolyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₃H₂₁N₃O₃).
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (if single crystals are obtainable).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Q. What are the critical solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) to assess compatibility with biological assays.
- Stability : Perform accelerated degradation studies under light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition peaks (e.g., hydrolysis of the oxadiazole ring) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the 1,2,4-oxadiazole intermediate?
- Methodological Answer :
- Reagent Screening : Compare cyclization agents (e.g., CDI vs. EDCI) for nitrile-hydroxylamine coupling.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates (see for analogous optimization).
- Catalysis : Explore Pd-mediated coupling (e.g., Suzuki-Miyaura for aryl substitutions) to improve regioselectivity .
- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, stoichiometry, and reaction time interactions .
Q. How to address contradictory bioactivity data in literature for structurally similar compounds?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- SAR Studies : Compare analogs (e.g., substituents on the oxadiazole or pyridinone rings) to isolate pharmacophoric features ( discusses imidazo[1,2-b]pyridazines as a reference).
- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions that may explain discrepancies .
Q. What computational strategies are recommended for predicting the compound’s binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.
- QSAR Models : Train models on oxadiazole-containing analogs to predict IC₅₀ values (refer to for structural descriptors) .
Q. How to resolve conflicting spectral data (e.g., NMR shifts) for tautomeric forms of the pyridinone ring?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at 25°C vs. −40°C to freeze tautomeric interconversion.
- Isotopic Labeling : Synthesize N-labeled analogs to track nitrogen environments.
- DFT Calculations : Use Gaussian09 to simulate NMR chemical shifts for each tautomer and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
